molecular formula C24H23N3O2 B12475315 4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)benzene-1,2-diol

4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)benzene-1,2-diol

Cat. No.: B12475315
M. Wt: 385.5 g/mol
InChI Key: GKLQFLINJRNJOX-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]benzene-1,2-diol is a complex organic compound that features a fluorenyl group attached to a piperazine ring, which is further linked to a benzene-1,2-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]benzene-1,2-diol typically involves multiple steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the oxidation of 9H-fluorene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Piperazine Ring Formation: The piperazine ring is usually formed by the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reaction: The fluorenyl group is then coupled with the piperazine ring through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the condensation of the fluorenyl-piperazine intermediate with benzene-1,2-diol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzene-1,2-diol moiety, forming quinones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]benzene-1,3-diol
  • 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]benzene-1,4-diol

Uniqueness

The unique structural feature of 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]benzene-1,2-diol is the position of the hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C24H23N3O2/c28-22-10-9-17(15-23(22)29)16-25-27-13-11-26(12-14-27)24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-10,15-16,24,28-29H,11-14H2

InChI Key

GKLQFLINJRNJOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC(=C(C=C5)O)O

Origin of Product

United States

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